molecular formula C9H7N3O2S B2613069 4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid CAS No. 1467671-48-2

4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid

Cat. No. B2613069
M. Wt: 221.23
InChI Key: HTHZPQQGKMOQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid” is a heterocyclic organic compound . It contains a five-membered thiazole ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

The molecular structure of “4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid” is characterized by a five-membered thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A notable application of derivatives of this compound is in the synthesis of new antimicrobial agents. For example, the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated good to moderate antimicrobial activity against a range of pathogens. This showcases the potential of these compounds in developing new antibiotics or disinfectants (Bayrak et al., 2009).

Heterocyclic γ-Amino Acids

Another research focus has been on constrained heterocyclic γ-amino acids built around a thiazole ring, like 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs). These compounds are valuable for mimicking the secondary structures of proteins, which is crucial for designing peptide-based drugs or biomaterials. A short and versatile chemical route to these ATCs was developed, providing a method to introduce a variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).

Antimycobacterial Activity

Derivatives of pyridine- and pyrazinecarboxylic acids, where structures similar to 4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid might serve as intermediates, have been synthesized and tested against Mycobacterium tuberculosis. These compounds, by acting as carboxylic acid isosteres, exhibit significant antimycobacterial activity, offering potential routes for developing new antituberculosis therapies (Gezginci et al., 1998).

Metal Complexation

Specificity in the complexation of metal ions like zinc(II), magnesium(II), and calcium(II) by derivatives of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids has been explored. This research provides insights into the solution properties of these compounds and their potential applications in metal ion sensing, chelation therapy, or catalysis (Matczak-Jon et al., 2010).

properties

IUPAC Name

4-amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-6-7(5-3-1-2-4-11-5)12-15-8(6)9(13)14/h1-4H,10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHZPQQGKMOQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid

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